Thiophene Regioisomer Differentiation: 3-yl vs. 2-yl Substitution on the Pyrazine Core
The target compound bears the thiophen-3-yl substituent at the pyrazine 3-position, in contrast to the thiophen-2-yl regioisomer (CAS 2034496-96-1) which is also commercially available. In the structurally related thiophene-pyrazolourea JNK3 inhibitor series, the thiophene ring orientation relative to the pyrazine core was shown to directly modulate kinase selectivity: the lead inhibitor 17 (IC₅₀ = 35 nM for JNK3) achieved high isoform selectivity only with a specific thiophene-pyrazolourea geometry, with selectivity confirmed across a panel of 374 wild-type kinases [1]. The 3-yl attachment changes the sulfur atom's spatial position relative to the urea pharmacophore compared to the 2-yl attachment, altering the hydrogen-bonding and π-stacking geometry within kinase ATP-binding sites [1]. No direct comparative enzymatic data for the target compound versus its thiophen-2-yl analog are available in the public domain; this evidence is class-level inference.
| Evidence Dimension | Thiophene substitution position on pyrazine ring and associated kinase selectivity profile |
|---|---|
| Target Compound Data | Thiophen-3-yl substitution at pyrazine C3 position (CAS 2034538-94-6); molecular formula C₁₈H₁₈N₄OS; MW 338.43 |
| Comparator Or Baseline | Thiophen-2-yl regioisomer (CAS 2034496-96-1); molecular formula C₁₈H₁₈N₄OS; MW 338.43 (identical formula and mass; structural isomer) |
| Quantified Difference | Structural isomerism: sulfur atom positional difference; in JNK3 inhibitor series (PDB 7KSI), thiophene geometry was critical for isoform selectivity (IC₅₀ JNK3 = 35 nM, selective over 374 kinases) [1]. Quantitative selectivity data for target compound not publicly reported. |
| Conditions | Class-level inference from thiophene-pyrazolourea JNK3 co-crystal structures (PDB 7KSI); no direct assay data available for target compound [1] |
Why This Matters
For kinase inhibitor screening programs, the thiophen-3-yl regioisomer may present a distinct selectivity fingerprint from thiophen-2-yl analogs, necessitating explicit structural verification before procurement.
- [1] Park, H. et al. Thiophene-Pyrazolourea Derivatives as Potent, Brain Penetrant, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett., 2020. PDB: 7KSI. Inhibitor 17: JNK3 IC₅₀ = 35 nM, selective in 374-kinase panel. View Source
